(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
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Description
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C19H16F3N5O and its molecular weight is 387.366. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing similar moieties, such as the1,2,4-triazole and pyrrolidine rings, have been reported to interact with a variety of biological targets .
Mode of Action
For instance, in some aromatase inhibitors , nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
Compounds containing similar moieties have been reported to influence a variety of biochemical pathways .
Pharmacokinetics
Compounds containing similar moieties, such as the1,2,4-triazole and pyrrolidine rings, have been reported to have good pharmacodynamic and pharmacokinetic profiles, and low toxicity .
Result of Action
Compounds containing similar moieties have been reported to show a broad range of biological activities .
Action Environment
The stability and efficacy of similar compounds are often influenced by factors such as ph, temperature, and the presence of other compounds .
Properties
IUPAC Name |
[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O/c20-19(21,22)17-7-6-14(10-23-17)18(28)26-9-8-15(11-26)27-12-16(24-25-27)13-4-2-1-3-5-13/h1-7,10,12,15H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTWDYJRFAMMJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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